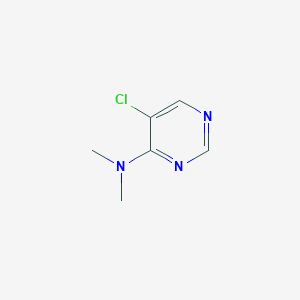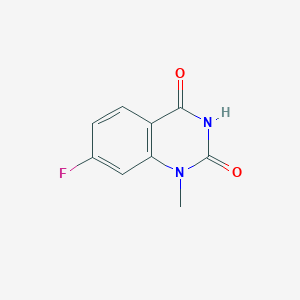
7-Fluoro-1-methylquinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-1-methylquinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom at the 7th position and a methyl group at the 1st position in the quinazoline ring system imparts unique chemical and biological properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1-methylquinazoline-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-aminobenzonitrile and 1-fluoro-2-nitrobenzene.
Cyclization: The initial step involves the cyclization of 2-aminobenzonitrile with 1-fluoro-2-nitrobenzene under basic conditions to form the quinazoline core.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Methylation: The final step involves the methylation of the amino group at the 1st position using methyl iodide (CH3I) under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinazoline N-oxides.
Reduction: Reduction of the compound can lead to the formation of dihydroquinazolines.
Substitution: The fluorine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as a precursor for the development of novel quinazoline derivatives with potential biological activities.
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
- Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine:
- Explored as a candidate for anticancer drugs due to its ability to inhibit specific kinases involved in cancer cell proliferation.
- Potential use in the treatment of inflammatory diseases by modulating immune responses.
Industry:
- Utilized in the development of agrochemicals for crop protection.
- Employed in the synthesis of dyes and pigments due to its stable quinazoline core.
Wirkmechanismus
The mechanism of action of 7-Fluoro-1-methylquinazoline-2,4(1H,3H)-dione primarily involves the inhibition of specific enzymes, particularly kinases. By binding to the active site of these enzymes, the compound prevents the phosphorylation of target proteins, thereby disrupting key signaling pathways involved in cell growth, proliferation, and survival. This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of overactive kinases can lead to the suppression of tumor growth.
Vergleich Mit ähnlichen Verbindungen
7-Fluoroquinazoline-2,4(1H,3H)-dione: Lacks the methyl group at the 1st position, resulting in different biological activity.
1-Methylquinazoline-2,4(1H,3H)-dione: Lacks the fluorine atom at the 7th position, affecting its chemical reactivity and biological properties.
7-Chloro-1-methylquinazoline-2,4(1H,3H)-dione:
Uniqueness: The presence of both the fluorine atom and the methyl group in 7-Fluoro-1-methylquinazoline-2,4(1H,3H)-dione imparts unique chemical stability and biological activity, making it a valuable compound for various scientific and industrial applications. Its distinct structure allows for specific interactions with molecular targets, enhancing its potential as a therapeutic agent.
Eigenschaften
Molekularformel |
C9H7FN2O2 |
|---|---|
Molekulargewicht |
194.16 g/mol |
IUPAC-Name |
7-fluoro-1-methylquinazoline-2,4-dione |
InChI |
InChI=1S/C9H7FN2O2/c1-12-7-4-5(10)2-3-6(7)8(13)11-9(12)14/h2-4H,1H3,(H,11,13,14) |
InChI-Schlüssel |
UCQBTHOGURYRQN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=CC(=C2)F)C(=O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl(4aR,8aR)-octahydro-6H-pyrido[3,4-b][1,4]oxazine-6-carboxylate](/img/structure/B13012943.png)
![Ethyl 2-(benzyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13012944.png)
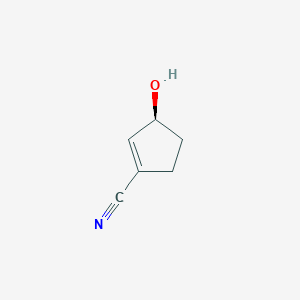
![4-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13012950.png)
![{3-Bromobicyclo[1.1.1]pentan-1-yl}methylacetate](/img/structure/B13012954.png)
![tert-Butyl 4-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13012959.png)
![t-Butyl 3-[1-(methoxycarbonyl)ethyl]azetidine-1-carboxylate](/img/structure/B13012977.png)

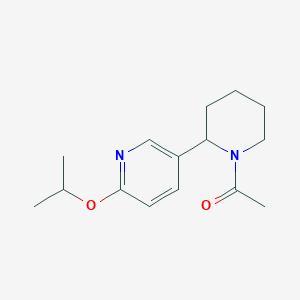
![(S)-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13012998.png)

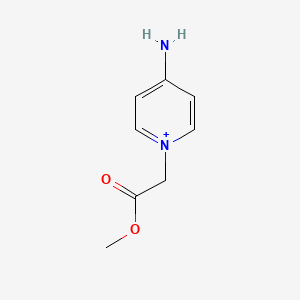
![3-[7-(2-carboxyethyl)-3,6-dihydroxy-3'-oxospiro[10H-anthracene-9,1'-2-benzofuran]-2-yl]propanoic acid;deuterioformic acid](/img/structure/B13013024.png)
